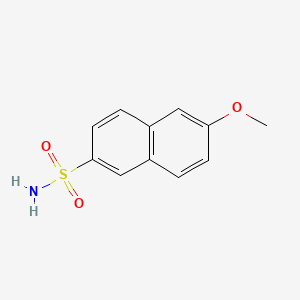

6-Methoxynaphthalene-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxynaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-15-10-4-2-9-7-11(16(12,13)14)5-3-8(9)6-10/h2-7H,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZMBZYDYWZGKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 6 Methoxynaphthalene 2 Sulfonamide

Classic Synthetic Routes and Precursor Chemistry

Traditional synthetic pathways to 6-methoxynaphthalene-2-sulfonamide are typically multi-step processes that rely on foundational reactions in organic chemistry. These routes commence with readily available naphthalene (B1677914) derivatives, which are sequentially functionalized to build the target molecule.

Synthesis from Naphthalene Derivatives: Halogenation and Sulfonylation Strategies

The classic synthesis often begins with 2-methoxynaphthalene (B124790) (nerolin) or its precursor, 2-naphthol. orgsyn.org A key strategy involves the introduction of a sulfonyl group at the 6-position of the naphthalene ring, which is facilitated by first installing a directing group.

A common precursor is 6-bromo-2-methoxynaphthalene. This intermediate can be prepared by the bromination of 2-methoxynaphthalene. google.com For instance, 2-methoxynaphthalene can be treated with bromine in a solvent like glacial acetic acid to yield the brominated product. google.com An alternative preparation starts from 2-naphthol, which undergoes bromination, followed by methylation of the hydroxyl group. orgsyn.org

Once the 6-bromo-2-methoxynaphthalene intermediate is obtained, it can be converted to the corresponding sulfonyl chloride. A standard method involves a metal-halogen exchange followed by reaction with sulfur dioxide and subsequent chlorination.

Alternatively, direct sulfonation of 2-methoxynaphthalene using a sulfonating agent like chlorosulfonic acid is a classic approach. However, this method can lead to a mixture of isomers, requiring careful control of reaction conditions to favor substitution at the desired 6-position. The Friedel-Crafts acylation of 2-methoxynaphthalene, for example, shows that the position of substitution (1- vs. 6-) is highly dependent on the solvent and temperature, with solvents like nitrobenzene (B124822) favoring the 6-substituted product. orgsyn.org

Role of Amination Reactions in Sulfonamide Formation

The final and crucial step in forming the sulfonamide moiety is the amination of a sulfonyl chloride intermediate (6-methoxynaphthalene-2-sulfonyl chloride). This transformation is a nucleophilic substitution reaction where an amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

The most direct approach involves reacting 6-methoxynaphthalene-2-sulfonyl chloride with ammonia (B1221849) to yield the primary sulfonamide. The reaction is typically carried out in a suitable solvent, often with a base to neutralize the hydrogen chloride byproduct. The classical approach to preparing sulfonamides involves the reaction between such sulfonyl chlorides and amine nucleophiles. nih.gov

Evaluation of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the classic synthetic routes are highly dependent on the chosen reaction conditions and catalysts.

For electrophilic substitution reactions on the 2-methoxynaphthalene ring, such as acylation or sulfonylation, Lewis acid catalysts like aluminum chloride are frequently used. google.com The molar ratio of the catalyst to the substrate and the reaction temperature are critical parameters that must be precisely controlled to maximize the yield of the desired 6-substituted isomer and minimize the formation of byproducts and tars. orgsyn.orggoogle.com For example, in the acetylation of 2-methoxynaphthalene, using 1.1-1.2 moles of aluminum chloride per mole of substrate at a controlled temperature of around 40°C has been shown to improve conversion. google.com

In modern variations, solid acid catalysts like zeolites are being explored to make these reactions more environmentally friendly and the catalysts reusable. orientjchem.org For the amination step, the choice of solvent and base is important for achieving high yields.

Table 1: Overview of Classic Reaction Conditions and Catalysts

| Reaction Step | Reagents | Catalyst | Solvent | Key Conditions |

|---|---|---|---|---|

| Bromination | 2-Methoxynaphthalene, Bromine | None | Glacial Acetic Acid | Controlled temperature below 30°C google.com |

| Sulfonylation | 2-Methoxynaphthalene | Aluminum Chloride | Nitrobenzene | Controlled temperature, specific molar ratios orgsyn.orggoogle.com |

| Amination | 6-Methoxynaphthalene-2-sulfonyl chloride, Ammonia | None (Base often added) | Various organic solvents | Typically requires a base to neutralize HCl nih.gov |

Advanced and Green Synthetic Approaches

Atom-Economical Synthesis of this compound

Atom economy is a core principle of green chemistry that measures how efficiently atoms from the starting materials are incorporated into the final product. researchgate.net Protocols that are 100% atom-economical are highly desirable as they generate no waste byproducts. rsc.org

The classic sulfonyl chloride route has a lower atom economy due to the use of a chlorinating agent and the subsequent elimination of HCl. More advanced, atom-economical methods bypass the sulfonyl chloride intermediate. One such approach is the direct oxidative coupling of thiols and amines. nih.gov In the context of this compound, this would involve the reaction of a hypothetical 6-methoxynaphthalene-2-thiol with an ammonia source under oxidative conditions.

Another advanced method involves the reaction of sodium sulfinates with amines. researchgate.netsemanticscholar.org An efficient protocol for the synthesis of sulfonamides via the electrochemical oxidative amination of sodium sulfinates has been developed, which avoids the use of external oxidants. researchgate.net This would involve preparing sodium 6-methoxynaphthalene-2-sulfinate and reacting it with an amine, often mediated by a catalyst. These methods are more atom-economical as they form the S-N bond directly without generating stoichiometric inorganic waste.

Solvent-Free and Sustainable Synthetic Protocols

A key goal of green chemistry is to minimize or eliminate the use of hazardous solvents. mdpi.com This has led to the development of solvent-free reaction conditions or the use of environmentally benign solvents like water.

A facile and environmentally friendly synthesis of sulfonamides has been described that takes place in water. rsc.org This method uses equimolar amounts of the amine and arylsulfonyl chloride under dynamic pH control, omitting the need for organic bases and simplifying product isolation to simple filtration. rsc.org The application of such a protocol to the synthesis of this compound would significantly improve its environmental footprint.

The use of reusable catalysts is another hallmark of sustainable synthesis. Magnetic nanoparticles (MNPs) have been used as supports for catalysts in sulfonamide synthesis. jsynthchem.com For example, a copper catalyst supported on magnetic nanoparticles has been shown to be effective for coupling sulfonyl chlorides and amines, with the significant advantage that the catalyst can be easily recovered using an external magnet and reused multiple times. jsynthchem.com Electrochemical methods also represent a sustainable alternative, as they use electricity as a "reagentless" driving force for the transformation, often with high efficiency and mild conditions. nih.gov

Table 2: Features of Green and Advanced Synthetic Protocols

| Approach | Key Feature | Advantage | Example Principle |

|---|---|---|---|

| Electrochemical Coupling | Uses electricity to drive the reaction | Avoids chemical oxidants, high efficiency, mild conditions nih.gov | Direct coupling of thiols and amines nih.gov |

| Aqueous Synthesis | Uses water as the solvent | Environmentally benign, simplified workup rsc.org | Sulfonamide formation under dynamic pH control in water rsc.org |

| Nanoparticle Catalysis | Employs a reusable catalyst | Catalyst can be recovered and reused, reducing waste jsynthchem.com | Magnetic nanoparticle-supported copper catalyst jsynthchem.com |

| Sulfinate Amination | Bypasses sulfonyl chloride intermediate | Higher atom economy, avoids corrosive reagents researchgate.net | Iodine-mediated or electrochemical coupling of sulfinates and amines researchgate.netsemanticscholar.org |

Microwave-Assisted and Mechanochemical Synthesis

Modern synthetic chemistry has increasingly turned to methods that offer improvements in efficiency, reaction time, and environmental impact over traditional heating. Microwave-assisted synthesis and mechanochemistry represent two such advanced techniques applicable to the formation of sulfonamides, including this compound.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat. youtube.com This process can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes, while also improving yields and product purity. biotage.commdpi.com For the synthesis of sulfonamides, a general microwave-assisted approach involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net In the context of this compound, this would involve reacting 6-methoxynaphthalene-2-sulfonyl chloride with an ammonia source or a protected amine in a sealed vessel under microwave irradiation. The use of high-boiling polar solvents can facilitate the absorption of microwave energy, leading to rapid and uniform heating of the reaction mixture. youtube.com Research on the synthesis of various naphthalenemonoimides and other derivatives has demonstrated the effectiveness of microwave protocols in creating complex naphthalene-based structures, highlighting the suitability of this technique for naphthalene-containing compounds. nih.govresearchgate.net

Mechanochemical Synthesis: Mechanochemistry is a solvent-free or low-solvent technique where mechanical energy, typically from ball milling or grinding, is used to induce chemical reactions. rsc.orgnih.gov This method is recognized as a green chemistry approach due to the significant reduction or elimination of volatile organic solvents. nih.gov A developed mechanochemical strategy for synthesizing aromatic sulfonamides involves a three-component palladium-catalyzed aminosulfonylation reaction. rsc.org This approach can utilize aryl bromides or aromatic carboxylic acids, reacting them with a sulfur dioxide source (like potassium metabisulfite, K₂S₂O₅) and an amine under mechanical milling. rsc.orgrsc.org This method is noted for its tolerance of a wide range of functional groups and can be scaled up to gram quantities. rsc.org The direct absorption of mechanical energy can lead to unique reactivity and product selectivity compared to solution-phase synthesis. nih.govnih.gov

The following table summarizes the key features of these advanced synthetic methods as they apply to sulfonamide synthesis.

| Synthetic Method | Energy Source | Typical Reaction Time | Key Advantages | General Applicability |

| Microwave-Assisted | Microwave Irradiation | Minutes | Rapid heating, increased reaction rates, higher yields, improved purity. biotage.commdpi.com | Effective for reactions in polar solvents; widely used for heterocyclic and naphthalene-based compounds. nih.govresearchgate.net |

| Mechanochemical | Mechanical Force (Milling/Grinding) | Minutes to Hours | Solvent-free or low-solvent, high reagent concentration, potential for novel reactivity, green chemistry approach. nih.gov | Broad substrate scope, including functionalized aryl bromides and carboxylic acids. researchgate.netrsc.org |

Stereoselective Synthesis and Chiral Induction

The compound this compound is, by itself, an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, its direct synthesis does not involve stereoselective considerations.

However, the significance of this compound in the field of stereoselective chemistry lies in its use as a key intermediate or building block for the synthesis of more complex, chiral molecules that have specific enantiomeric forms. A patent for sulfonylureas and related compounds demonstrates the use of this compound as a precursor in the synthesis of biologically active chiral compounds. google.com In such processes, the achiral sulfonamide is reacted with other chiral molecules or in the presence of chiral catalysts or auxiliaries to induce the formation of a final product with a desired stereochemistry.

The common strategies for achieving stereoselectivity in these extended syntheses include:

Chemical Asymmetric Synthesis : The desired enantiomer is synthesized from an achiral precursor (like this compound) under conditions that create chirality in the product, often using chiral catalysts. google.com

Diastereomer Separations : A racemic compound is reacted with an enantiomerically pure reagent, known as a chiral auxiliary, to form diastereomers which can then be separated. google.com

Thus, while this compound itself is not a target of stereoselective synthesis, it serves as a fundamental component in the construction of enantiomerically enriched or pure molecules.

Mechanism of Formation Studies for this compound

The formation of this compound can be understood as a two-stage process, for which a plausible mechanism can be proposed based on fundamental principles of organic reactions.

Stage 1: Sulfonylation of 6-Methoxynaphthalene

The first stage is the introduction of the sulfonyl group onto the naphthalene ring, typically via an electrophilic aromatic substitution reaction. The starting material is 6-methoxynaphthalene. The methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-directing group. However, the 2-position of the naphthalene ring is also highly susceptible to electrophilic attack. The reaction with a sulfonating agent, such as chlorosulfonic acid (ClSO₃H), introduces the sulfonyl chloride group (-SO₂Cl).

The proposed mechanism is as follows:

Generation of the Electrophile : Chlorosulfonic acid acts as the source of the electrophile, chlorosulfonium ion (⁺SO₂Cl), or sulfur trioxide (SO₃) followed by chlorination.

Electrophilic Attack : The π-electron system of the naphthalene ring attacks the electrophile. The methoxy group directs the substitution, and due to steric hindrance at the 1-position and electronic factors, the attack preferentially occurs at the 2-position of the naphthalene ring. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation : A base (which can be a weakly basic species in the reaction mixture) removes a proton from the carbon atom bearing the new sulfonyl chloride group, restoring the aromaticity of the naphthalene ring and yielding 6-methoxynaphthalene-2-sulfonyl chloride .

Stage 2: Amination of 6-Methoxynaphthalene-2-sulfonyl chloride

The second stage is the conversion of the sulfonyl chloride to the sulfonamide. This is a nucleophilic substitution reaction at the sulfur atom.

The proposed mechanism is as follows:

Nucleophilic Attack : An amine nucleophile, typically ammonia (NH₃) or an ammonium (B1175870) salt, attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure : The chloride ion (Cl⁻), a good leaving group, is expelled from the tetrahedral intermediate.

Deprotonation : A final deprotonation step from the nitrogen atom by a base (such as another molecule of ammonia) yields the final product, This compound , and an ammonium salt byproduct.

This two-stage mechanism is a standard and well-established pathway for the synthesis of aromatic sulfonamides from aromatic precursors.

Chemical Reactivity and Derivatization of the 6 Methoxynaphthalene 2 Sulfonamide Scaffold

Electrophilic Aromatic Substitution Reactions of the Naphthalene (B1677914) Ring

The naphthalene ring of 6-methoxynaphthalene-2-sulfonamide is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. chempedia.infocam.ac.uk The regiochemical outcome of these reactions is dictated by the directing effects of the two existing substituents: the methoxy (B1213986) (-OCH₃) group at the C6-position and the sulfonamide (-SO₂NH₂) group at the C2-position.

The -OCH₃ group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. For the C6-methoxy substituent, the ortho positions are C5 and C7, and the para position is C3 (relative to C6, though not a standard para relationship across the fused ring system, it represents a sterically accessible and electronically favorable site). The sulfonamide group, conversely, is a deactivating group and directs electrophiles to the meta positions, which are C1 and C3 relative to the C2 position.

The interplay of these directing effects determines the likely sites of substitution. The most activated positions on the ring are those influenced by the electron-donating methoxy group. Therefore, electrophilic attack is most likely to occur at the C5 or C1 positions. The C5 position is ortho to the activating methoxy group, while the C1 position is also ortho to the methoxy group (in the adjacent ring) and meta to the deactivating sulfonamide group. The precise product distribution can be influenced by the nature of the electrophile and the reaction conditions, such as solvent and temperature. For instance, in Friedel-Crafts acylation of 2-methoxynaphthalene (B124790), the choice of solvent can dramatically shift the major product from the C1 to the C6 position. organic-chemistry.orgwikipedia.orgorganic-chemistry.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Probable Position(s) of Substitution | Influencing Factors |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | C1, C5 | Strong activation by the methoxy group at C5 and C1. |

| Halogenation (e.g., Br₂/FeBr₃) | C1, C5 | Similar to nitration, driven by the activating -OCH₃ group. libretexts.orgrsc.org |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | C1, C5 | Steric hindrance may favor the less crowded C5 position. Solvent choice is critical. organic-chemistry.orgwikipedia.org |

| Sulfonation (Fuming H₂SO₄) | C5 | Reversible nature of sulfonation allows for thermodynamic control, potentially favoring the most stable isomer. chempedia.info |

Reactions Involving the Sulfonamide Functionality

The sulfonamide group (-SO₂NH₂) is a key functional handle for derivatization, allowing for modifications at the nitrogen atom and the sulfur atom.

The nitrogen atom of the primary sulfonamide is nucleophilic and can undergo alkylation and acylation reactions. The acidic proton on the nitrogen can be removed by a base to form a more potent nucleophile, the sulfonamide anion.

N-Alkylation: This reaction involves the substitution of the hydrogen atom on the sulfonamide nitrogen with an alkyl group. It typically proceeds by deprotonation with a base followed by reaction with an alkyl halide or another suitable electrophile. Modern catalytic methods have been developed to facilitate this transformation under milder conditions. For example, iridium complexes have been used to catalyze the N-alkylation of sulfonamides with alcohols in water. organic-chemistry.orgresearchgate.net Ruthenium-based catalysts are also effective for the N-alkylation of primary sulfonamides. organic-chemistry.org These reactions are crucial for building more complex molecular architectures. acs.org

N-Acylation: Similar to alkylation, N-acylation introduces an acyl group onto the sulfonamide nitrogen. This is typically achieved by reacting the sulfonamide with an acyl chloride or anhydride (B1165640) in the presence of a base. The resulting N-acylsulfonamides are important intermediates in organic synthesis.

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|

| N-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (e.g., CH₃I, BnBr) | N-Alkyl-6-methoxynaphthalene-2-sulfonamide | | Catalytic N-Alkylation | Alcohol (R-OH), Catalyst (e.g., [Cp*IrCl₂]₂), Base | N-Alkyl-6-methoxynaphthalene-2-sulfonamide | | N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N) | N-Acyl-6-methoxynaphthalene-2-sulfonamide |

The proton of a primary sulfonamide (R-SO₂NH₂) is significantly more acidic than that of a typical amine due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for easy deprotonation by a wide range of bases (e.g., alkali metal hydroxides, carbonates, or hydrides) to form a stable sulfonamide anion.

The resulting anion is a powerful nucleophile. Its enhanced nucleophilicity is central to the N-alkylation and N-acylation reactions described above. The anion can readily attack electrophilic carbon centers, such as those in alkyl halides or carbonyl compounds, to form new carbon-nitrogen bonds. This reactivity is fundamental to the use of sulfonamides as versatile building blocks in medicinal chemistry and materials science.

While the sulfonamide N-H bond is the most common site of reaction, the sulfur atom and the entire sulfonyl moiety can also be targeted for derivatization.

Reduction: The sulfonyl group can be reduced, although this often requires harsh conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the sulfonamide to the corresponding amine, though this can also lead to cleavage of the C-S bond. Milder methods for the double reduction of cyclic aromatic sulfonamides have been developed using excess lithium. acs.org

N-S Bond Cleavage: The nitrogen-sulfur bond of a sulfonamide can be cleaved under specific conditions. This is often employed as a deprotection strategy for amines that have been protected as sulfonamides. Reductive cleavage methods (e.g., using sodium amalgam or samarium iodide) are common. Recently, visible light-mediated and electrochemical methods for N-S bond cleavage have been developed, offering greener alternatives. rsc.orgcore.ac.ukresearchgate.net

Conversion to Sulfones: In a novel transformation, N-acylsulfonamides can react with boronic acids under visible light irradiation to form diaryl sulfones. This reaction proceeds via an N-S bond cleavage and represents a catalyst-free method for sulfonylation, using the sulfonamide as a stable sulfonyl radical precursor. rsc.org

Modifications of the Methoxy Group

The methoxy group (-OCH₃) at the C6 position is a robust ether linkage, but it can be cleaved to unveil the corresponding phenol (B47542) (a 6-hydroxy derivative). This transformation is valuable as it introduces a new functional group with different chemical properties, including increased acidity and the ability to participate in hydrogen bonding.

The cleavage of aryl methyl ethers is a well-established reaction in organic synthesis. acs.org Several methods are available:

Strong Acid Cleavage: Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond at elevated temperatures. reddit.comtandfonline.com

Lewis Acid-Mediated Cleavage: Boron tribromide (BBr₃) is a highly effective and common reagent for demethylation, often providing high yields under relatively mild conditions. wikipedia.org Other Lewis acids like aluminum chloride (AlCl₃) can also be used. reddit.com

Nucleophilic Cleavage: Strong nucleophiles, such as thiolates (e.g., sodium ethanethiolate) or lithium diphenylphosphide (LiPPh₂), can attack the methyl group in an Sₙ2 fashion to cleave the ether. wikipedia.org

The choice of method depends on the other functional groups present in the molecule to ensure chemoselectivity. The resulting 6-hydroxynaphthalene-2-sulfonamide (B3607127) can then be used in further derivatization reactions, such as O-alkylation or esterification.

Transition Metal-Catalyzed Coupling Reactions of Halogenated this compound Derivatives

A powerful strategy for elaborating the this compound scaffold involves initial halogenation of the aromatic ring, followed by transition metal-catalyzed cross-coupling reactions.

Halogenation: As discussed in section 3.1, the naphthalene ring can be halogenated (e.g., brominated or chlorinated) via electrophilic aromatic substitution. The positions most susceptible to halogenation are C1 and C5. libretexts.org For example, bromination using N-bromosuccinimide (NBS) or bromine with a Lewis acid catalyst can introduce a bromine atom, creating a handle for cross-coupling.

Cross-Coupling Reactions: The resulting aryl halide (e.g., 1-bromo-6-methoxynaphthalene-2-sulfonamide) is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. nih.govyoutube.comchemrxiv.org This is a widely used method for synthesizing biaryl compounds.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgnih.govyoutube.comresearchgate.net It provides direct access to N-aryl derivatives of the scaffold.

Heck Coupling: This reaction couples the aryl halide with an alkene to form a substituted alkene product.

These coupling reactions dramatically expand the synthetic utility of the this compound scaffold, enabling the construction of a diverse library of complex molecules.

Table 3: Halogenation and Subsequent Cross-Coupling Reactions

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Halogenation | Bromination | NBS or Br₂, Lewis Acid (e.g., FeBr₃), Solvent (e.g., CCl₄, CH₂Cl₂) | Halogenated this compound (e.g., at C1 or C5) |

| 2. Coupling | Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl-substituted this compound |

| 2. Coupling | Buchwald-Hartwig | Amine (R¹R²NH), Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | Amino-substituted this compound |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Methoxynaphthalene |

| 1-Bromo-6-methoxynaphthalene-2-sulfonamide |

| 6-Hydroxynaphthalene-2-sulfonamide |

| N-Alkyl-6-methoxynaphthalene-2-sulfonamide |

| N-Acyl-6-methoxynaphthalene-2-sulfonamide |

| Diaryl sulfones |

| 6-bromo-2-naphthol |

| 1,6-dibromo-2-naphthol |

| 2-naphthol |

| Lithium aluminum hydride |

| Boron tribromide |

| Aluminum chloride |

| Hydrobromic acid |

| N-bromosuccinimide |

| Palladium |

| Iridium |

Chemo- and Regioselectivity in this compound Transformations

The presence of two distinct reactive sites—the sulfonamide nitrogen and the aromatic naphthalene ring—on the this compound scaffold presents a challenge and an opportunity in synthetic chemistry. The outcome of a chemical transformation is highly dependent on the reaction conditions and the nature of the reagents employed, leading to either derivatization of the sulfonamide group or substitution on the naphthalene ring.

Derivatization of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key functional handle for introducing structural diversity. The nitrogen atom of the primary sulfonamide is nucleophilic and can undergo various substitution reactions, most notably N-alkylation and N-arylation.

N-Alkylation and N-Arylation:

The sulfonamide nitrogen can be alkylated or arylated to furnish secondary or tertiary sulfonamides. The chemoselectivity of these reactions is generally high, as the naphthalene ring is relatively unreactive under the conditions typically employed for N-functionalization. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base. More advanced methods, such as iridium-catalyzed N-alkylation with alcohols, offer a greener alternative. rsc.org

N-arylation of sulfonamides can be accomplished through copper-catalyzed Chan-Lam or palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. rsc.org These methods provide access to a wide range of N-aryl derivatives. The chemoselectivity is excellent, with the reaction occurring exclusively at the sulfonamide nitrogen.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Secondary/Tertiary Sulfonamide | General Knowledge |

| N-Alkylation | Alcohol, [Cp*Ir(biimH₂)(H₂O)][OTf]₂, Cs₂CO₃, Microwave | Secondary Sulfonamide | rsc.org |

| N-Arylation | Arylboronic acid, Cu(OAc)₂, Base, Solvent | N-Aryl Sulfonamide | rsc.org |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl Sulfonamide | General Knowledge |

Table 1: Representative Conditions for N-Derivatization of Sulfonamides

Electrophilic Aromatic Substitution on the Naphthalene Ring

The regioselectivity of electrophilic aromatic substitution on the this compound scaffold is governed by the combined directing effects of the methoxy and sulfonamide substituents. The methoxy group at the 6-position is a powerful activating group and an ortho, para-director. The sulfonamide group at the 2-position is a deactivating group and is generally considered a meta-director, although its influence can be more complex in fused ring systems like naphthalene.

The interplay of these two groups directs incoming electrophiles to specific positions on the naphthalene ring. The activating effect of the methoxy group generally dominates, making the ring to which it is attached more susceptible to electrophilic attack.

Nitration:

The nitration of this compound is a key reaction for introducing a nitro group, which can be further transformed into other functional groups. Based on the directing effects of the existing substituents, electrophilic attack is predicted to occur at the positions ortho to the activating methoxy group.

| Reaction | Reagent | Predicted Major Product(s) | Theoretical Rationale |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-6-methoxynaphthalene-2-sulfonamide | The C5 position is ortho to the strongly activating methoxy group and is sterically accessible. The directing effect of the methoxy group is expected to be dominant. |

Table 2: Predicted Regioselectivity in the Nitration of this compound

Halogenation, Alkylation, and Acylation:

Similar to nitration, other electrophilic aromatic substitution reactions such as halogenation, Friedel-Crafts alkylation, and Friedel-Crafts acylation are expected to exhibit regioselectivity favoring substitution on the activated ring. The position of attack will be influenced by both the electronic directing effects and steric hindrance from the existing substituents. For instance, in the Friedel-Crafts acylation of the related 2-methoxynaphthalene, the choice of solvent can influence the regioselectivity, with nitrobenzene (B124822) favoring acylation at the 6-position. orgsyn.org This highlights the importance of reaction conditions in controlling the outcome of electrophilic substitution on substituted naphthalenes.

Advanced Structural Characterization and Spectroscopic Investigations of 6 Methoxynaphthalene 2 Sulfonamide and Its Derivatives

High-Resolution Spectroscopic Techniques for Elucidating Bonding and Electronic Structure

High-resolution spectroscopy provides a powerful lens through which the bonding, conformation, and electronic nature of 6-Methoxynaphthalene-2-sulfonamide can be meticulously examined. Each technique offers a unique perspective on the molecule's characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For this compound and its derivatives, ¹H and ¹³C NMR spectra provide definitive proof of structure and offer insights into the compound's conformation.

In ¹H NMR studies of related sulfonamide derivatives, aromatic protons typically appear in the chemical shift range of 6.51 to 7.70 ppm. rsc.org The proton associated with the sulfonamide group (–SO₂NH–) is expected to be observed as a singlet peak at a more downfield position, generally between 8.78 and 10.15 ppm, due to its acidic nature and proximity to the electron-withdrawing sulfonyl group. rsc.org The methoxy (B1213986) group (–OCH₃) protons would present as a distinct singlet, while the naphthalene (B1677914) ring protons would exhibit a complex splitting pattern characteristic of a substituted aromatic system.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The signals for the carbon atoms in the aromatic naphthalene rings are expected in the typical downfield region for sp²-hybridized carbons. The carbon of the methoxy group would appear at a characteristic upfield position.

While this compound primarily exists in one stable form, NMR is a critical tool for studying potential tautomerism in related structures, such as those involving keto-enol or imine-enamine equilibria. researchgate.net Conformational analysis, particularly concerning the rotation around the C-S and S-N bonds, can also be investigated using advanced NMR techniques and computational modeling, shedding light on the preferred three-dimensional shape of the molecule in solution. nih.gov

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (Naphthalene) | 6.5 - 7.7 | Multiplet |

| Sulfonamide (NH) | 8.8 - 10.2 | Singlet |

| Methoxy (CH₃) | ~3.9 | Singlet |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. libretexts.org The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific stretching and bending vibrations of the chemical bonds within the molecule. msu.edu

For this compound, the vibrational spectra are expected to show characteristic bands for its key functional groups. The sulfonamide group gives rise to distinct vibrations:

N-H Stretching: A prominent band in the IR spectrum, typically around 3300-3200 cm⁻¹.

S=O Asymmetric and Symmetric Stretching: Strong absorptions are expected around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. These are signature peaks for the sulfonyl moiety.

The aromatic naphthalene core contributes to several bands:

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. scispace.com

C=C Stretching: Ring stretching vibrations occur in the 1650-1430 cm⁻¹ region. scispace.com

The methoxy group also has characteristic vibrations, including C-H stretching modes around 2850-2950 cm⁻¹. scispace.com By comparing experimental spectra with theoretical calculations, a detailed assignment of each vibrational mode can be achieved, confirming the molecular structure. nih.govnih.gov

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonamide (NH) | Stretching | 3300 - 3200 |

| Sulfonamide (S=O) | Asymmetric Stretching | 1350 - 1300 |

| Sulfonamide (S=O) | Symmetric Stretching | 1170 - 1150 |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Aromatic (C=C) | Ring Stretching | 1650 - 1430 |

| Methoxy (C-H) | Stretching | 2950 - 2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk This technique is particularly informative for conjugated systems like this compound.

Mass Spectrometry for Isotopic Labeling and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₁H₁₁NO₃S), high-resolution mass spectrometry can determine its exact molecular mass (monoisotopic mass: 237.04596439 Da) with high accuracy, confirming its elemental composition. nih.gov

Tandem mass spectrometry (MS/MS) is used to elucidate the structure by fragmenting the molecule and analyzing the resulting pieces. nih.gov The study of these fragmentation pathways is crucial for structural confirmation. For sulfonamides, common fragmentation patterns include:

Cleavage of the sulfur-nitrogen (S-N) bond.

Loss of the SO₂ group (a mass of 64 Da).

Fission of the carbon-sulfur (C-S) bond, separating the naphthalene moiety from the sulfonamide group.

These fragmentation processes create a unique mass spectrum that serves as a molecular fingerprint. nih.govcapes.gov.br Isotopic labeling, for instance by substituting ¹⁴N with ¹⁵N or ¹H with ²H, can be employed to definitively track the atoms during fragmentation, providing unambiguous evidence for the proposed pathways. capes.gov.br

X-ray Crystallography and Solid-State Structure Analysis of Polymorphs and Cocrystals

While spectroscopic methods provide data on molecules in solution or gas phases, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. This technique determines the precise arrangement of atoms in a crystal lattice, revealing exact bond lengths, bond angles, and torsional angles. nih.gov

For sulfonamide derivatives, crystallographic studies have shown that the geometric parameters of the sulfonamide group itself remain relatively consistent across different molecules. nih.gov A key feature often revealed by X-ray analysis is the pattern of intermolecular interactions, such as hydrogen bonds. In the crystal structure of this compound, it is expected that the sulfonamide N-H group would act as a hydrogen bond donor, and the sulfonyl oxygens would act as acceptors, leading to the formation of dimers or extended networks that stabilize the crystal packing. nih.gov

Furthermore, X-ray crystallography is the definitive method for identifying and characterizing polymorphs (different crystal forms of the same compound) and cocrystals (crystals containing two or more different molecules in the same lattice). These different solid-state forms can have distinct physical properties, and their characterization is critical in materials science and pharmaceutical development.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

The parent molecule, this compound, is achiral and therefore does not have enantiomers. However, if a chiral center were introduced into one of its derivatives (for example, by adding a chiral substituent), chiroptical spectroscopy would become an essential analytical tool.

Chiroptical techniques, most notably Circular Dichroism (CD) spectroscopy, measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer of a chiral compound produces a CD spectrum that is a mirror image of the other. This property allows for the quantitative determination of the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer in a mixture. This analysis is vital in fields like asymmetric synthesis and pharmacology, where the biological activity of two enantiomers can differ dramatically.

Advanced Electron Microscopy Techniques for Morphological and Nanostructural Characterization (e.g., in material applications)

Advanced electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are pivotal in elucidating the morphological and nanostructural characteristics of materials. However, a comprehensive review of scientific literature reveals a significant gap in the application of these techniques to the specific compound this compound and its derivatives within the context of material science.

While the broader classes of naphthalene and sulfonamide-based compounds have been investigated for their potential in forming diverse nanostructures and materials, specific data on the morphological and nanostructural features of this compound remains conspicuously absent from published research. Studies on related compounds have utilized electron microscopy to characterize self-assembled structures, crystal morphologies, and the formation of nanoparticles, yet none have explicitly detailed these properties for the compound .

The inherent nature of the sulfonamide group, known for its rigidity and capacity for hydrogen bonding, and the aromatic naphthalene core suggest that this compound and its derivatives could potentially form interesting and well-defined micro- and nanostructures. wikipedia.org These could range from crystalline powders to self-assembled monolayers or complex hierarchical structures, depending on the synthetic conditions and the nature of any derivatization.

In the absence of direct experimental evidence, any description of the morphological or nanostructural characteristics of this compound would be purely speculative. Future research employing SEM and TEM would be essential to visualize the surface topography, particle size and shape, and the internal structure of materials derived from this compound. Such studies would be the first step in understanding its potential for applications in fields like organic electronics, sensor technology, or advanced functional materials.

Due to the lack of available research data, no specific findings on the morphological or nanostructural characterization of this compound or its derivatives can be presented. The following tables are therefore placeholders to illustrate how such data would be presented if it were available.

Table 1: Hypothetical SEM Analysis of this compound-Based Materials

| Derivative/Material | Magnification | Observed Morphology | Key Features |

| Pure this compound | |||

| Polymer Composite | |||

| Nanoparticle Formulation |

Table 2: Hypothetical TEM Analysis of Nanostructured this compound Derivatives

| Derivative | Imaging Mode | Observed Nanostructure | Size/Dimension |

| Self-Assembled Monolayer | |||

| Nanofiber | |||

| Quantum Dots |

It is imperative that future materials science research addresses this knowledge gap to fully explore the potential of this compound and its derivatives.

Computational and Theoretical Studies of 6 Methoxynaphthalene 2 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of organic molecules. kfupm.edu.saaimspress.com These methods model the distribution of electrons within a molecule, which governs its chemical properties and reactivity. For sulfonamides, DFT methods like B3LYP, CAM-B3LYP, and B3PW91 with basis sets such as 6-311++G(d,p) have been successfully used to compute geometrical parameters and electronic properties. researchgate.net

Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the molecule's surface. nih.gov It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). aimspress.comnih.gov For 6-Methoxynaphthalene-2-sulfonamide, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide and methoxy (B1213986) groups, and positive potential near the sulfonamide N-H protons. nih.gov

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₃S | PubChem nih.gov |

| Molecular Weight | 237.28 g/mol | PubChem nih.gov |

| XLogP3-AA | 1.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 237.04596439 Da | PubChem nih.gov |

Table 2: Calculated Frontier Molecular Orbital Energies for the Structurally Related Compound 2-bromo-6-methoxynaphthalene (B28277)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.215 |

| E(LUMO) | -2.007 |

| Energy Gap (ΔE) | 4.208 |

Data derived from a DFT study on 2-bromo-6-methoxynaphthalene, a structurally similar compound. researchgate.net

Conformational Analysis and Potential Energy Surfaces of this compound

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For flexible molecules, this is crucial as the observed properties are an average over the populated conformations. This compound has two primary rotatable bonds that define its conformational landscape: the C-S bond between the naphthalene (B1677914) ring and the sulfonamide group, and the C-O bond of the methoxy group. nih.gov

Computational studies on sulfonamides with a methoxyphenyl moiety have shown that the conformational preferences are driven by weak intramolecular hydrogen bonds. bohrium.com These interactions can stabilize certain conformers over others. For this compound, a potential energy surface (PES) scan could be performed by systematically rotating the dihedral angles around the C-S and S-N bonds. This would identify the minimum-energy conformations and the energy barriers between them. DFT calculations are well-suited for determining the energies of these different conformers. mdpi.com The resulting PES provides a complete map of the molecule's flexibility and the energetically favored shapes it adopts.

Reaction Mechanism Elucidation using Computational Methods (e.g., Transition State Theory)

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. The most common synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. nih.gov For this compound, this would involve reacting 6-methoxynaphthalene-2-sulfonyl chloride with ammonia (B1221849).

Theoretical calculations can model this reaction pathway. Studies on related sulfonamide formations suggest a kinetically controlled process, possibly proceeding through an Sₙ2-type mechanism where the amine attacks the sulfur atom, leading to the displacement of the chloride ion. nih.gov Computational methods, such as DFT, can be used to locate the transition state structure for this step. According to Transition State Theory, the energy of this transition state determines the reaction rate.

Recent advancements have explored alternative synthetic routes, such as the one-pot conversion of aromatic acids to sulfonamides via a decarboxylative halosulfonylation. acs.orgprinceton.edu This process involves the generation of an aryl radical, which is then trapped by sulfur dioxide. princeton.edu Computational modeling of these complex, multi-step reactions helps to understand the role of catalysts (like copper) and intermediates, and to predict the feasibility and selectivity of the reaction. acs.orgprinceton.edu For instance, calculations can show why the reaction of a sulfonyl fluoride (B91410) with an amine might be more exothermic than with a sulfonyl chloride due to the formation of a strong Si-F bond in silyl-assisted reactions. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum chemical calculations typically model single molecules in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (like a solution) over time. researchgate.net MD simulations model the explicit interactions between the solute (this compound) and surrounding solvent molecules, providing insights into solvation, aggregation, and intermolecular forces like hydrogen bonding. researchgate.net

An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal the specific hydrogen bonding patterns between the sulfonamide's N-H and S=O groups and the solvent molecules. researchgate.net It would also show how the hydrophobic naphthalene core interacts with the solvent. These simulations are crucial for understanding solubility and how the molecule behaves in a biological or chemical environment.

The strength of intermolecular interactions can be quantified by calculating interaction energies. researchgate.netunimed.ac.id MD simulations, often paired with methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), can estimate the binding free energy between molecules, which is critical for understanding molecular recognition processes. princeton.edu Although no specific MD studies on this compound have been published, the methodology is well-established for studying other sulfonamides and complex organic molecules. researchgate.netnih.govnih.gov

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation when compared with experimental data. nih.gov

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. longdom.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict its NMR spectrum. researchgate.net Comparing these predicted shifts with experimental values can confirm the molecular structure and assign each resonance unambiguously. mdpi.comresearchgate.net For complex molecules, calculations can help distinguish between signals from chemically similar but magnetically inequivalent nuclei. mdpi.com

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. longdom.org These calculated frequencies correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. nih.gov The calculated frequencies are often systematically scaled to account for anharmonicity and other method-inherent approximations, leading to excellent agreement with experimental spectra. nih.govlongdom.org This comparison allows for a detailed assignment of each vibrational mode, such as N-H stretches, S=O symmetric and asymmetric stretches, and various aromatic ring vibrations. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. nih.gov For this compound, TD-DFT could predict the electronic transitions associated with its naphthalene chromophore, providing insight into its photophysical properties.

Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for the Related Compound 4-(6-methoxynaphthalen-2-yl)butan-2-one

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) |

|---|---|---|---|

| C-H stretch (ring) | 3061 | 3062 | 3069 |

| C-H stretch (aliphatic) | 2970 | 2972 | 2979 |

| C=O stretch | 1716 | - | 1725 |

| C=C stretch (ring) | 1606 | 1608 | 1610 |

| C-O-C stretch | 1269 | 1270 | 1275 |

Data derived from a study on a structurally related compound to demonstrate the validation methodology. nih.gov

Structure-Property Relationship Studies through Computational Modeling (focus on non-biological properties)

Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural features with its physicochemical properties or activities. nih.govresearchgate.netnih.gov These models can then be used to predict the properties of new, unsynthesized compounds. nih.gov

For this compound and its analogs, QSPR models could be developed to predict non-biological properties such as solubility, hydrophobicity (logP), and polarizability. The process involves:

Descriptor Calculation: A large number of molecular descriptors (numerical values representing different aspects of the molecule's structure) are calculated for a set of related compounds. These can be constitutional, topological, geometric, or electronic (e.g., HOMO/LUMO energies, dipole moment, surface areas). nih.govplos.org

Model Building: Statistical methods like Multiple Linear Regression (MLR) are used to create an equation that links a subset of these descriptors to the property of interest. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds. plos.org

Such studies can reveal which structural features are most important for a given property. For example, a QSPR model might show that the hydrophobicity of naphthalenesulfonamides is primarily influenced by descriptors related to surface area and the electronic character of substituents on the aromatic ring. plos.org This knowledge can guide the design of new molecules with tailored physicochemical properties.

Applications in Materials Science and Advanced Chemistry Non Biological

6-Methoxynaphthalene-2-sulfonamide as a Building Block in Polymer Synthesis

While the direct polymerization of this compound or its use as a principal monomer is not extensively documented in current scientific literature, its structural motifs are relevant to polymer science. Naphthalene-based polymers are known for their high thermal stability and unique optical properties. For instance, polymers incorporating naphthalene (B1677914) units, such as naphthalene sulfonic acid formaldehyde (B43269) condensates, are utilized as dispersants. researchgate.net The sulfonamide group, present in other monomers like 2-acrylamido-2-methylpropane sulfonic acid, imparts properties like ion-exchange capabilities and pH-responsiveness to polymers. smolecule.com Theoretically, the amine part of the sulfonamide in this compound could be functionalized to create a polymerizable monomer, potentially leading to polymers with enhanced thermal and optical characteristics derived from the naphthalene core.

Development of Functional Materials Incorporating the Sulfonamide Moiety

The combination of the naphthalene chromophore and the sulfonamide group suggests potential for creating functional materials with specific optical and chemical-sensing properties.

The naphthalene ring system is a well-known fluorophore. Derivatives of naphthalene are foundational to many fluorescent materials due to their conjugated π-electron system. While direct studies on this compound in OLEDs are scarce, related compounds offer insight into its potential. For example, naphthalimide derivatives that also contain sulfonamide groups have been synthesized and investigated as fluorescent probes. nih.gov These compounds exhibit characteristic fluorescence, suggesting that the naphthalene core is the primary source of the light-emitting property. nih.gov The sulfonamide group can be used to tune the electronic properties of the molecule or to link the fluorescent naphthalene unit to other functional parts of a larger molecular system. nih.gov The well-known fluorescent dye 5-dimethylamino-1-naphthalene sulfonamide (dansylamide) further illustrates the fluorescent potential of the naphthalene sulfonamide scaffold. nih.gov

The use of this compound as a ligand in non-biological catalysis is not a widely reported application. While sulfonamides can coordinate with metal ions, their application as ligands to create catalysts for synthetic organic reactions is not prominent in the available literature. Research in this area is limited, and the potential of this specific compound in non-biological catalysis remains largely unexplored.

The sulfonamide group is a key component in the design of various chemical sensors. It can act as a binding site for specific analytes, including metal ions. When combined with a fluorescent reporter like naphthalene, a change in the fluorescent signal upon binding can be used for detection. Research on related structures has shown that fluorescent probes based on naphthalimide and pyrene (B120774) sulfonamides can selectively detect metal ions like Ga³⁺ and Al³⁺ in aqueous solutions. rsc.org The principle often involves a photo-induced electron transfer (PET) mechanism that is modulated by the binding of the target ion to the sulfonamide-containing receptor. Naphthalene derivative-based fluorescent probes have also been successfully developed for the sensitive detection of Al³⁺. mdpi.com This body of work suggests that this compound could serve as a foundational structure for developing new non-biological sensors.

Role of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to build larger, organized structures from molecular components. The this compound molecule contains all the necessary features to participate in such self-assembly processes. The sulfonamide group is an excellent hydrogen-bond donor (N-H) and acceptor (S=O). iucr.orgnih.gov This allows for the formation of predictable hydrogen-bonding patterns, such as dimers or chains, which are fundamental to crystal engineering and the design of soft materials. iucr.org

Furthermore, the flat, aromatic naphthalene core can engage in π–π stacking interactions, which are crucial for organizing molecules in a co-facial arrangement. The interplay between hydrogen bonding from the sulfonamide group and π–π stacking from the naphthalene core can direct the assembly of this molecule into well-defined, higher-order structures. Studies on other sulfonamide-containing molecules have demonstrated their capacity to form robust supramolecular synthons, which are reliable structural motifs in crystal design. iucr.org

Design of Naphthalene-Sulfonamide Based Dyes and Pigments

The field of synthetic dyes and pigments has long utilized naphthalene-based compounds due to their excellent chromophoric properties and stability. Azo dyes, which contain the -N=N- linkage, are a major class of colorants, and naphthalene derivatives are frequently used as coupling components in their synthesis. icrc.ac.ir

The general synthesis for such dyes involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich partner, such as a phenol (B47542) or another amine. While this compound itself lacks a primary amine for diazotization, its naphthalene ring is activated by the methoxy (B1213986) group, making it a potential coupling component. Alternatively, a related derivative, such as an amino-substituted version of this compound (e.g., 2-Naphthylamine-6-sulfonmethylamide), could be diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes. mahavirsynthesis.com The sulfonamide group can improve the dye's solubility and its affinity for certain fibers (wash fastness). researchgate.net The specific shade and properties of the resulting dye would be influenced by the exact substitution pattern on the naphthalene ring and the nature of the coupling partner.

Electrochemical Properties and Applications (e.g., in energy storage, electrocatalysis)

The potential electrochemical activity of this compound can be inferred from studies on related naphthalene and sulfonamide-containing compounds. The combination of the electron-rich, aromatic naphthalene system and the electrochemically significant sulfonamide group suggests possible applications in energy storage and electrocatalysis, although empirical data for this specific compound remains to be established.

Detailed Research Findings

Research into molecules with similar structures provides a framework for hypothesizing the electrochemical behavior of this compound.

Naphthalene Derivatives in Energy Storage:

The naphthalene backbone is a key component in several organic molecules investigated for energy storage. For instance, naphthalene diimide (NDI) derivatives have been successfully used in aqueous organic redox flow batteries (AORFBs). These systems benefit from the reversible two-electron redox chemistry of the NDI core, enabling efficient charge storage. A study on NDI zwitterions reported that such batteries can achieve full capacity retention over 5,000 cycles, demonstrating the robustness of the naphthalene moiety in electrochemical cycling. azom.com

Furthermore, naphthalene and its derivatives have been explored as chemical prelithiation agents for anodes in lithium-ion batteries. nih.gov The ability of the naphthalene ring to accept and donate electrons is central to this application. This suggests that the 6-methoxynaphthalene core in the target compound could also possess redox activity, a fundamental requirement for an electrode material. The methoxy group, being an electron-donating group, would likely modulate the redox potential of the naphthalene core.

Table 1: Electrochemical Performance of Related Naphthalene-Based Compounds in Energy Storage

| Compound/System | Application | Key Performance Metric |

| (CBu)₂NDI / K₄Fe(CN)₆ Battery | Aqueous Organic Redox Flow Battery | 100% capacity retention after 5,070 cycles. azom.com |

| Naphthalene Diimide (NDI) Derivative | Asymmetric Supercapacitor Electrode | Energy density of 26.3 Wh kg⁻¹ at 0.6 kW kg⁻¹. researchgate.net |

| 1-methylnaphthalene | Prelithiation Agent for Hard Carbon Anode | Improved rate capability and cycling stability of the anode. nih.gov |

| Naphthalene Porous Organic Cage | Host for Sodium Polysulfide in Li-S Batteries | Specific capacity of 852 mAh g⁻¹ with 0.05% decay per cycle over 1000 cycles. researchgate.net |

This table presents data for compounds structurally related to this compound to illustrate the potential of the naphthalene moiety in electrochemical applications. Data for this compound itself is not available.

Sulfonamide and Sulfonate Groups in Electrochemical Systems:

The sulfonamide functional group (-SO₂NH₂) and the closely related sulfonate group (-SO₃H) are integral to various advanced materials in electrochemistry. Sulfonated polymers, such as those based on poly(arylene ether ketone) containing naphthalene units, are developed as proton exchange membranes for water electrolysis. mdpi.com In these materials, the sulfonic acid groups facilitate high proton conductivity, a critical function for efficient energy conversion.

While a sulfonamide is not as acidic as a sulfonic acid, it is an electrochemically robust group and has been a cornerstone in the development of pharmaceuticals, in part due to its stability. nih.gov The electrochemical synthesis of sulfonamides is an active area of research, indicating that the precursors to and the sulfonamide group itself can participate in electrochemical reactions under specific conditions. acs.orgresearchgate.netresearchgate.net This suggests that the sulfonamide group in this compound could either act as a stable, non-interfering anchor to a substrate or be chemically modified into a more electrochemically active form, such as a sulfonate, to impart ion-conducting properties.

Based on these findings, it is plausible that this compound could be explored as a precursor for functional materials in energy applications. For example, it could be electropolymerized to form a redox-active film on an electrode surface, or it could be incorporated into a larger polymer structure designed for ion conduction or electrocatalysis. However, without direct experimental studies, these potential applications remain speculative.

Analytical Methodologies for 6 Methoxynaphthalene 2 Sulfonamide and Its Derivatives

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental in the analysis of 6-Methoxynaphthalene-2-sulfonamide, enabling the separation of the main compound from impurities and related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of sulfonamides. Reversed-phase HPLC, often utilizing C18 columns, is a common approach. For instance, a method developed for various sulfonamides employed a C18 column with a ternary mobile phase of methanol, acetonitrile, and phosphate (B84403) buffer (pH 5), demonstrating good selectivity. molnar-institute.com Gradient elution is frequently used to achieve optimal separation of multiple components within a sample. nih.gov

Gas Chromatography (GC) can also be utilized, particularly when coupled with a mass spectrometer (GC-MS). However, due to the polar nature and lower volatility of sulfonamides, derivatization is often necessary to convert the analytes into forms more suitable for GC analysis. jfda-online.com This process can improve chromatographic efficiency and resolution. jfda-online.com

Supercritical Fluid Chromatography (SFC) presents a greener alternative to traditional liquid chromatography, using supercritical carbon dioxide as the primary mobile phase. While specific applications for this compound are not extensively detailed in the provided results, SFC is a recognized technique for the separation of various drug compounds and could be applicable.

Interactive Table: Chromatographic Methods for Sulfonamide Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection | Key Advantages |

| HPLC | Reversed-phase (e.g., C18) | Methanol, Acetonitrile, Phosphate Buffer | UV, DAD | High resolution, good selectivity for polar compounds. molnar-institute.comnih.gov |

| GC | Non-polar (e.g., DB-5) or polar (e.g., Rtx-200) | Helium, Nitrogen | FID, MS | High efficiency, suitable for volatile compounds (often requires derivatization). jfda-online.comresearchgate.net |

| SFC | Various packed columns | Supercritical CO2 with modifiers | UV, MS | Fast separations, reduced solvent consumption. |

Advanced Hyphenated Techniques for Complex Mixture Analysis

For the analysis of complex mixtures, hyphenated techniques that combine the separation power of chromatography with the identification capabilities of mass spectrometry are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the determination of sulfonamides in various matrices, including environmental and biological samples. nih.govnih.gov This technique allows for the quantification of analytes at very low concentrations, with method detection limits often in the nanogram per milliliter (ng/mL) range. nih.gov The use of multiple reaction monitoring (MRM) mode enhances the specificity of the analysis. nih.gov Isotope dilution methods can be employed to account for matrix effects and ensure accurate quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, especially for the identification of unknown compounds or for confirming the presence of specific sulfonamides. researchgate.net Derivatization is a common prerequisite for GC-MS analysis of these compounds to increase their volatility. jfda-online.com While GC-MS can provide valuable structural information, LC-MS/MS is often preferred for quantitative analysis of sulfonamides in complex samples due to its applicability to a wider range of polar and non-volatile compounds without the need for derivatization. nih.gov

Spectrophotometric and Electrochemical Detection Methods

Beyond chromatographic and mass spectrometric techniques, spectrophotometric and electrochemical methods offer alternative or complementary approaches for the detection and quantification of this compound.

UV-Visible Spectrophotometry is a widely used technique for the quantitative analysis of compounds containing chromophores. The naphthalene (B1677914) ring in this compound results in UV absorption, which can be utilized for its determination. ijpsjournal.com For instance, the UV spectrum of 2-methoxynaphthalene (B124790) shows absorption maxima that can be used for purity monitoring. ijpsjournal.com Spectrophotometric methods can be simple and cost-effective, often involving the formation of a colored complex. For example, a method for determining sulfonamides involves their diazotization and coupling with a reagent like 8-hydroxyquinoline (B1678124) to produce a colored product with a specific absorption maximum. researchgate.net

Electrochemical Detection methods are recognized for their high sensitivity and are considered a promising approach for sulfonamide analysis due to their electroactivity. tandfonline.com These methods can involve various types of electrodes, including carbon paste, boron-doped diamond, and glassy carbon electrodes. tandfonline.com The sensitivity and selectivity of electrochemical sensors can be enhanced by modifying the electrode surface. tandfonline.comnih.gov

Quantitative Analysis in Chemical Synthesis and Process Control

The quantitative analysis of this compound is essential throughout the chemical synthesis process to monitor reaction progress, determine yield, and ensure the final product meets purity specifications.

HPLC with UV detection is a robust and precise method for in-process control and final product testing. tandfonline.com Its ability to separate the target compound from starting materials, intermediates, and by-products makes it invaluable for monitoring the efficiency of a synthesis.

LC-MS/MS offers even greater sensitivity and selectivity, making it suitable for detecting trace-level impurities that may not be visible by UV detection. nih.govresearchgate.net This is particularly important for ensuring the quality of active pharmaceutical ingredients.

The development of validated analytical methods is crucial for process control. This includes establishing linearity, accuracy, precision, and limits of detection and quantification. nih.govresearchgate.net For example, a study on the determination of sulfonamides in pharmaceutical preparations reported the validation of a spectrophotometric method, including its intraday precision and accuracy. researchgate.net

Interactive Table: Quantitative Analysis Techniques

| Technique | Principle | Application in Synthesis | Key Parameters |

| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Monitoring reaction progress, purity of intermediates and final product. | Retention time, peak area, linearity. tandfonline.com |

| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio. | Trace impurity analysis, confirmation of product identity. | MRM transitions, limit of detection (LOD), limit of quantification (LOQ). nih.govresearchgate.net |

| Spectrophotometry | Measurement of light absorption by a colored complex. | Quick estimation of concentration during synthesis. | Absorption maximum (λmax), molar absorptivity. researchgate.net |

Future Research Directions and Unexplored Avenues for 6 Methoxynaphthalene 2 Sulfonamide

Novel Synthetic Strategies and Methodological Innovations

The classical synthesis of 6-Methoxynaphthalene-2-sulfonamide typically involves the sulfonation of 6-methoxynaphthalene or the reaction of 6-methoxynaphthalene-2-sulfonyl chloride with ammonia (B1221849). While effective, these methods may lack the efficiency, sustainability, and versatility required for the demands of modern chemical research and industrial application. Future research should prioritize the development of more innovative and robust synthetic strategies.

Catalytic Approaches: A significant area for innovation lies in the development of catalytic methods for the synthesis of this compound and its derivatives. The use of heterogeneous catalysts, such as zeolites, could offer improved selectivity and easier product purification, enhancing the environmental friendliness of the process. researchgate.net Research into transition-metal-catalyzed cross-coupling reactions could also provide novel pathways to functionalize the naphthalene (B1677914) core or the sulfonamide group, opening up a wider range of derivatives.

Flow Chemistry: The application of continuous flow chemistry represents a paradigm shift in chemical synthesis, offering enhanced safety, scalability, and reaction control. nih.govmdpi.comresearchgate.netthieme-connect.de Developing a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and the potential for in-line purification. This would be particularly advantageous for producing a library of derivatives for screening purposes.

Late-Stage Functionalization: The ability to modify a complex molecule in the later stages of a synthetic sequence is highly desirable. Research into late-stage functionalization of the this compound scaffold would be a significant advancement. ox.ac.uk This could involve techniques like C-H activation or photocatalysis to introduce new functional groups at specific positions on the naphthalene ring system, allowing for the rapid generation of diverse analogues. ox.ac.uk

Exploration of New Reactivity Patterns and Derivatizations

The reactivity of this compound is largely dictated by the naphthalene ring, the methoxy (B1213986) group, and the sulfonamide functionality. A thorough exploration of its reactivity is crucial for unlocking its potential in various applications.

The sulfonamide group itself can be a versatile handle for derivatization. Future studies could explore the synthesis of a wide range of N-substituted derivatives, which has been shown to be a successful strategy for modulating the biological activity of other sulfonamides. nih.gov Furthermore, the sulfonamide can be a precursor to other sulfur-containing functional groups, expanding the chemical space accessible from this starting material.

The naphthalene ring system offers multiple sites for electrophilic and nucleophilic substitution reactions. A systematic study of these reactions on this compound would provide a detailed understanding of its chemical behavior and enable the synthesis of a diverse library of compounds with varied electronic and steric properties.

Advanced Computational Modeling for Complex Systems

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating the discovery process. For this compound, advanced computational modeling can provide invaluable insights into its properties and interactions.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals, and spectroscopic properties of this compound and its derivatives. mdpi.comnih.gov This can help in understanding its reactivity and in designing molecules with specific electronic characteristics.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to study the behavior of this compound in complex environments, such as in solution or interacting with biological macromolecules. doi.org These simulations can provide information on its conformational preferences, solvation properties, and binding modes to potential biological targets.

Quantitative Structure-Activity Relationship (QSAR): For applications in drug discovery, QSAR studies can establish a correlation between the structural features of this compound derivatives and their biological activity. nih.govnih.gov This can guide the design of new compounds with improved potency and selectivity.

Emerging Applications in Niche Areas of Materials Science and Chemical Technology

The unique photophysical and electronic properties of the naphthalene core suggest that this compound and its derivatives could find applications in materials science and chemical technology.